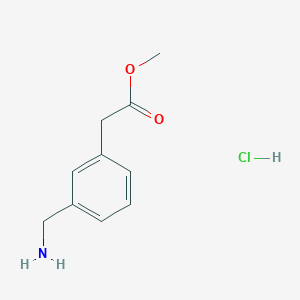

Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride

Overview

Description

“Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride” is a complex organic compound. It contains an acetate ester group attached to a phenyl ring, which in turn is connected to an aminomethyl group. The hydrochloride indicates that it’s a salt form, likely formed by reacting the amine group with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the aminomethyl group, and the acetate ester. The hydrochloride salt would likely be dissociated in solution, with the amine group carrying a positive charge .Chemical Reactions Analysis

The compound could undergo various chemical reactions. The amine could be protonated or deprotonated depending on the pH of the solution. The ester could undergo hydrolysis in the presence of a strong acid or base .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amine and ester groups would likely make it soluble in polar solvents .Scientific Research Applications

Synthesis and Antihypertensive Activity : Methyl 2-(thiazol-2-ylcarbamoyl)acetate, which shares a structural similarity with Methyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride, has been synthesized and used to create compounds with antihypertensive α-blocking activity. This shows its potential use in cardiovascular drug development (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antibacterial Applications : Compounds structurally similar to this compound have been synthesized and tested for their antibacterial properties, showing effectiveness against microbes like E. coli and S. aureus (Desai, Dave, Shah, & Vyas, 2001).

Thermogenesis and Obesity Treatment : A compound closely related to this compound has been identified as a selective beta 3-adrenergic agonist. It shows potential for stimulating brown adipose tissue and thermogenesis, which could be beneficial in treating obesity (Howe, Rao, Holloway, & Stribling, 1992).

Antimalarial Activity : Research on compounds structurally related to this compound has shown significant antimalarial activity against Plasmodium berghei, suggesting potential applications in malaria treatment (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Synthesis and Characterization for Drug Development : The synthesis and characterization of compounds related to this compound is a crucial step in drug development. This includes the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a structurally similar compound (Zhong-cheng & Wan-yin, 2002).

Anticancer Drug Development : The amino acetate functionalized Schiff base organotin(IV) complexes, which are related to this compound, have been studied for their potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Synthesis for Various Applications : The synthesis of derivatives and analogs of this compound has been explored for various applications, including the development of novel pharmaceuticals and materials (Smirnov, Kuz’min, & Kuznetsov, 2005).

Optimized Synthesis : Research has also focused on optimizing the synthesis of similar compounds for increased yield and efficiency, which is crucial for industrial-scale production (Wang Guo-hua, 2008).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is structurally similar to other compounds that have been shown to interact withCarboxypeptidase B , an enzyme involved in protein degradation.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme through anucleophilic attack . This involves the nitrogen atom in the compound acting as a nucleophile, reacting with the carbonyl carbon of the target molecule .

Biochemical Pathways

Given its potential interaction with carboxypeptidase b, it may influenceprotein degradation pathways . The downstream effects of this interaction could include alterations in protein turnover and cellular signaling.

Result of Action

If it does interact with carboxypeptidase b, it could potentially influenceprotein degradation and cellular signaling .

Properties

IUPAC Name |

methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHVOECKJGGQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611193 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197792-60-2 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)